Chk1 Biochemical Potency Comparison
In cell-free biochemical assays, PF-477736 demonstrates a sub-nanomolar inhibition constant (Ki = 0.49 nM) for Chk1, which is substantially lower than the reported IC50 values for several other clinical-stage Chk1 inhibitors . This potency differential translates to a lower effective concentration required to achieve target engagement in vitro .
| Evidence Dimension | Biochemical Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.49 nM (ATP-competitive, cell-free assay) |
| Comparator Or Baseline | MK-8776 (SCH 900776): IC50 = 3 nM; Rabusertib (LY2603618): IC50 = 7 nM; Prexasertib (LY2606368): Ki = 0.9 nM |
| Quantified Difference | PF-477736 Ki is approximately 6.1-fold lower than MK-8776 IC50, 14.3-fold lower than Rabusertib IC50, and 1.8-fold lower than Prexasertib Ki |
| Conditions | Cell-free kinase activity assays using recombinant human Chk1 protein and ATP |
Why This Matters
The sub-nanomolar Ki of PF-477736 enables more complete target inhibition at lower concentrations, which can minimize non-specific cellular toxicity and reduce compound consumption in high-throughput screening campaigns.
